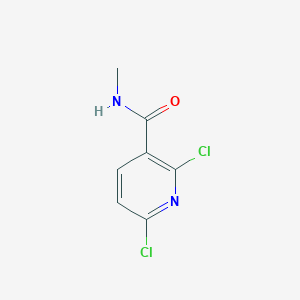
2,6-Dichloro-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-methylnicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O It is a derivative of nicotinamide, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-methylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of 2,6-dichloronicotinic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for reduction.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dechlorinated derivatives of the compound.
Scientific Research Applications
2,6-Dichloro-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but its structural similarity to nicotinamide suggests it may interact with nicotinamide-related pathways .
Comparison with Similar Compounds
2,6-Dichloro-4-methylnicotinamide: Similar structure but with a methyl group at the 4 position.
1-Methylnicotinamide: A methylated derivative of nicotinamide without chlorine atoms.
Comparison:
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,6-dichloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-5(8)11-6(4)9/h2-3H,1H3,(H,10,12) |
InChI Key |
HDALGUCPOMRQEG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
![2-methoxyethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13870073.png)
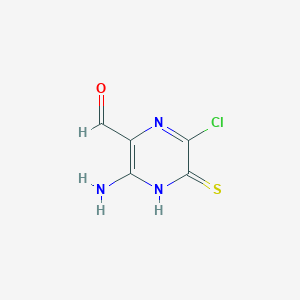
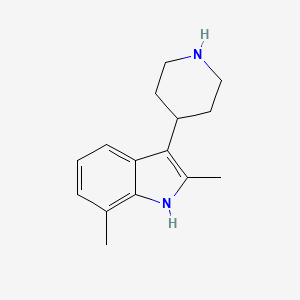
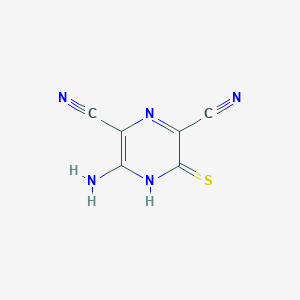

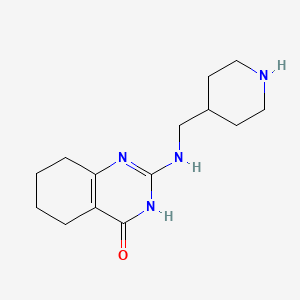



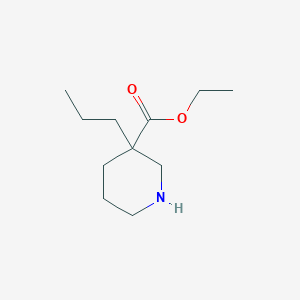
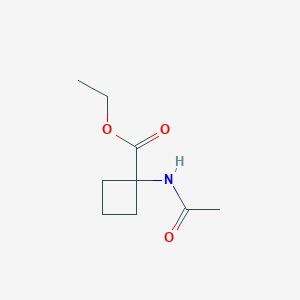
![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)
